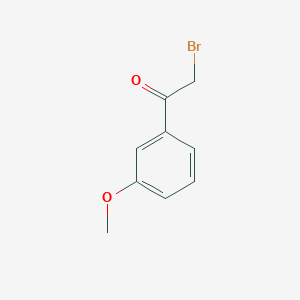

2-Bromo-1-(3-methoxyphenyl)ethanone

説明

特性

IUPAC Name |

2-bromo-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHBIFQNQQUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198179 | |

| Record name | Bromomethyl 3-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-65-7 | |

| Record name | 2-Bromo-3′-methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Methoxyphenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5000-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 3-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 3-methoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1-(3-methoxyphenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQB4BZ4WTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS No: 5000-65-7), a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The document details established experimental protocols, presents quantitative data for comparison, and outlines the necessary safety precautions for handling the materials involved.

Compound Profile and Properties

This compound, also known as 3'-Methoxyphenacyl bromide, is a brominated ketone derivative.[2][3] Its structure, featuring a bromine atom alpha to a carbonyl group, makes it a versatile reagent for alkylation and the construction of heterocyclic systems.[1][4]

| Property | Value | Reference |

| CAS Number | 5000-65-7 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2][5] |

| Appearance | Light yellow powder/solid | [6][7] |

| Melting Point | 64-66 °C | [7] |

| SMILES | C1=C(C=CC=C1OC)C(CBr)=O | [5] |

Synthesis Protocols

The primary route for synthesizing this compound is the α-bromination of the corresponding acetophenone, 1-(3-methoxyphenyl)ethanone (3'-methoxyacetophenone). Several methods exist, with variations in the brominating agent and solvent system.

This protocol is adapted from a patented procedure and offers good yields and high purity.[7] It utilizes N-Bromosuccinimide (NBS) as a safer and more selective brominating agent compared to liquid bromine.

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 3'-methoxyacetophenone (1.0 equivalent), N-Bromosuccinimide (NBS) (1.05-1.15 equivalents), and a solvent mixture of acetic acid and ethyl acetate. A typical mass ratio is approximately 150g of 3'-methoxyacetophenone to 230-260g of NBS and 200-230g of acetic acid.[7]

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 3-4 hours.[7]

-

Work-up: During the reaction, the hydrobromic acid (HBr) generated can be neutralized by the addition of an alkaline solution, such as sodium hydroxide solution.[7]

-

Isolation: After the reaction is complete, remove the ethyl acetate under reduced pressure. Add water to the remaining residue to precipitate the crude product.[7]

-

Filtration: Collect the solid product by filtration and wash it with water.

-

Purification: Dry the crude product. For higher purity, recrystallize the pale yellow solid from ethyl acetate.[7] This yields this compound as a pale yellow powder.[7]

This is a classic method for the α-bromination of ketones and can be adapted from procedures for similar acetophenones.[8][9][10] This method requires stringent safety measures due to the corrosive and toxic nature of liquid bromine.

Experimental Procedure:

-

Reaction Setup: Dissolve 3'-methoxyacetophenone (1.0 equivalent) in a suitable solvent such as glacial acetic acid or anhydrous ether in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser.[8][10]

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of liquid bromine (1.0 equivalent) in the same solvent from the dropping funnel with vigorous stirring. Maintain the temperature below 20 °C.[9] The addition of a catalytic amount of anhydrous aluminum chloride (for ether solvent) or HBr can facilitate the reaction.[4][8]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, which is often indicated by the disappearance of the bromine color.

-

Isolation: Pour the reaction mixture into ice-water to precipitate the product.[10]

-

Filtration and Washing: Filter the crude product under suction. Wash the crystals with water, followed by a cold 50% ethanol solution until colorless.[9] Washing with cold petroleum ether can also be effective for removing unreacted acetophenone.[10]

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.[8][10]

Quantitative Data

| Starting Material | Brominating Agent | Solvent | Temp. | Time | Yield | Purity (HPLC) | Reference |

| 3'-methoxyacetophenone | NBS | Acetic acid / Ethyl acetate | RT | 3-4 h | 75-81% | 99.1-99.2% | [7] |

| Acetophenone | Bromine | Anhydrous Ether / AlCl₃ | Ice Bath | - | 88-96% (crude) | - | [8] |

| p-Bromoacetophenone | Bromine | Glacial Acetic Acid | <20 °C | - | 69-72% | - | [9] |

| 4-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux | 3 h | - | - | [11] |

| Data Type | Key Signals / Values | Reference |

| ¹H NMR | Signals for the methylene protons (CH₂Br) typically appear as a singlet around δ 4.4-4.7 ppm. Aromatic and methoxy protons will appear in their respective regions. | [12][13] |

| ¹³C NMR | The carbonyl carbon (C=O) signal is expected around δ 190 ppm. The methylene carbon (CH₂Br) signal appears around δ 30-35 ppm. | [13] |

| IR Spectrum | A strong absorption band for the carbonyl group (C=O) is expected around 1680-1700 cm⁻¹. | [2][13] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) peak at m/z 228/230 (due to bromine isotopes). A prominent fragment is often observed at m/z 135, corresponding to the 3-methoxybenzoyl cation [CH₃OC₆H₄CO]⁺. | [3] |

Workflow and Mechanism Diagrams

Caption: Figure 1. General Experimental Workflow for Synthesis

Caption: Figure 2. Mechanism of Acid-Catalyzed α-Bromination

Safety and Handling

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

-

Hazards:

-

This compound: Harmful if swallowed.[6] Causes severe skin burns and eye damage.[6][14] It is a lachrymator, meaning it is an irritant that causes tearing.[6][15]

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact.

-

N-Bromosuccinimide (NBS): Irritant and corrosive.

-

Acetic Acid: Corrosive and can cause severe burns.

-

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][14]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14]

-

-

Storage and Disposal:

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]

- 3. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]

- 4. akjournals.com [akjournals.com]

- 5. 5000-65-7|this compound|BLD Pharm [bldpharm.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(3-methoxyphenyl)ethanone, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its physical characteristics, spectroscopic data, reactivity, and established protocols for its synthesis. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 3'-Methoxyphenacyl bromide, is a substituted acetophenone that serves as a versatile building block in the synthesis of a variety of organic molecules. Its chemical structure features a methoxy-substituted phenyl ring attached to a bromoacetyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 5000-65-7 | [2] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | 60-62 °C | |

| Boiling Point | No data available | [1] |

| Density | No data available | |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate.[2][3] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[2] The fragmentation pattern is consistent with the proposed structure, showing characteristic peaks corresponding to the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of an α-bromo ketone typically displays a strong absorption band for the carbonyl group (C=O) stretching vibration. For a related compound, 2-bromo-1-(m-tolyl)ethanone, this peak is observed around 1732 cm⁻¹.[4] A similar absorption would be expected for this compound.

Reactivity and Common Reactions

This compound is a reactive molecule due to the presence of the α-bromoketone functional group. This group provides two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Common reactions involving α-bromoketones include:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by various nucleophiles such as amines, thiols, and cyanides. These reactions are fundamental in the construction of diverse molecular scaffolds.

-

Hantzsch Thiazole Synthesis: α-Bromoketones are key reactants in the Hantzsch synthesis, where they react with thioamides to form thiazole rings, a common motif in many biologically active compounds.

-

Synthesis of Heterocycles: This compound is a precursor for the synthesis of various heterocyclic systems, which are prevalent in many therapeutic agents.[6]

dot```dot graph logical_relationship { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic Substitution" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hantzsch Thiazole Synthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Other Heterocycle Synthesis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pharmaceutical Intermediates" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Biologically Active Molecules" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"this compound" -> "Nucleophilic Substitution"; "this compound" -> "Hantzsch Thiazole Synthesis"; "this compound" -> "Other Heterocycle Synthesis"; "Nucleophilic Substitution" -> "Pharmaceutical Intermediates"; "Hantzsch Thiazole Synthesis" -> "Biologically Active Molecules"; "Other Heterocycle Synthesis" -> "Biologically Active Molecules"; }

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to participate in the formation of various heterocyclic systems makes it a key starting material for the development of novel therapeutic agents. For instance, α-bromoacetophenones are utilized in the synthesis of compounds with potential applications as analgesics and anti-inflammatory drugs. [7]The related compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of MurA, an enzyme involved in bacterial cell wall synthesis, highlighting the potential of this class of compounds in antibacterial research.

Safety and Handling

Detailed safety information for this compound is not extensively available in the searched results. However, as an α-bromoketone, it should be handled with care. These compounds are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the preparation of novel pharmaceutical compounds. This guide has summarized its key chemical and physical properties, provided an overview of its reactivity and synthetic applications, and outlined a general experimental protocol for its preparation. Further research into the biological activities of this specific compound and its derivatives could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-methoxyphenyl)ethanone, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides established synthesis and purification protocols, and explores its reactivity and applications, with a focus on its role in the formation of heterocyclic structures.

Chemical and Physical Properties

This compound, also known as 3'-methoxyphenacyl bromide, is a white to light yellow crystalline solid. Its chemical structure features a methoxy-substituted phenyl ring attached to a bromoacetyl group, making it a versatile reagent for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5000-65-7 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 64-66 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in acetone, ethanol, ethyl acetate, and other organic solvents. Insoluble in water. | [3][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.60-7.55 (m, 2H, Ar-H), 7.40 (t, J = 8.0 Hz, 1H, Ar-H), 7.15 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 4.45 (s, 2H, -CH₂Br), 3.85 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 190.5 (C=O), 160.0 (C-OCH₃), 135.5 (Ar-C), 130.0 (Ar-CH), 123.0 (Ar-CH), 120.5 (Ar-CH), 112.5 (Ar-CH), 55.5 (-OCH₃), 30.5 (-CH₂Br). |

| Mass Spectrometry (EI) | m/z: 228/230 (M⁺), 135 (M⁺ - Br - CO), 107, 77. |

| Infrared (IR) | Predicted ν (cm⁻¹): ~1690 (C=O stretch), ~1600, 1580, 1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~680 (C-Br stretch). |

Note: Predicted NMR data is based on the analysis of structurally similar compounds. The mass spectrum is available on the NIST WebBook.[1]

Synthesis and Purification

The most common method for the synthesis of this compound is the α-bromination of 3'-methoxyacetophenone. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

Experimental Protocol: Synthesis via Bromination of 3'-Methoxyacetophenone

This protocol is adapted from established procedures for the α-bromination of acetophenones.

Materials:

-

3'-Methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol or isopropanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-methoxyacetophenone (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to yield a crystalline solid.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Reactivity and Applications in Synthesis

The presence of the α-bromo ketone functionality makes this compound a highly reactive electrophile, susceptible to nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many therapeutic agents.[5]

Hantzsch Thiazole Synthesis

A prominent application of α-halo ketones is the Hantzsch thiazole synthesis, which involves the reaction with a thioamide to form a thiazole ring.[6][7] This reaction is known for its high yields and operational simplicity.[6]

Experimental Protocol: Hantzsch Thiazole Synthesis with Thiourea

Materials:

-

This compound

-

Thiourea

-

Methanol or Ethanol

-

5% Sodium carbonate solution

Procedure:

-

Combine this compound (1 equivalent) and thiourea (1.5 equivalents) in a reaction vessel.[6]

-

Add methanol or ethanol as a solvent and stir the mixture.[6]

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.[6]

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a 5% sodium carbonate solution to precipitate the thiazole product.[6]

-

Collect the solid product by filtration, wash with water, and dry.[6]

Other Reactions

Beyond thiazole synthesis, this compound can participate in a variety of other reactions, including:

-

Alkylation of amines and phenols: The bromo group can be displaced by various nucleophiles to form C-N and C-O bonds.

-

Favorskii rearrangement: In the presence of a strong base, it can undergo rearrangement to form carboxylic acid derivatives.

-

Synthesis of imidazoles and other heterocycles: By reacting with appropriate binucleophiles, a range of five- and six-membered heterocyclic rings can be constructed.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Safety Information

| Hazard | Description | Precautionary Measures |

| Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Corrosivity | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. |

| Irritation | Lachrymator (causes tears). | Use in a well-ventilated area or with respiratory protection. |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. | Keep container tightly closed. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis from readily available starting materials and its high reactivity make it an important tool for the construction of complex molecules, particularly heterocyclic compounds with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 2-Bromo-1-(3-methoxyphenyl)ethanone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3-methoxyphenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive α-bromo ketone and a methoxy-substituted phenyl ring, renders it a versatile building block for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the synthesis of heterocyclic compounds. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented and analyzed to facilitate its unambiguous identification and characterization.

Molecular Structure and Properties

This compound is a solid at room temperature with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] The molecule consists of a benzene ring substituted with a methoxy group at the meta position relative to an ethanone group, which is further brominated at the alpha-carbon.

| Property | Value | Reference |

| CAS Number | 5000-65-7 | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Appearance | Pale yellow powder | [4] |

| Melting Point | 64-66 °C | [4] |

| SMILES | COC1=CC=CC(=C1)C(=O)CBr | [2] |

| InChI | InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the α-bromination of 3-methoxyacetophenone using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

3-methoxyacetophenone

-

N-bromosuccinimide (NBS)

-

Ethyl acetate

-

Sodium hydroxide solution (for trapping HBr)

-

Water

Procedure: [4]

-

In a suitable reactor, charge 3-methoxyacetophenone and ethyl acetate.

-

Slowly add N-bromosuccinimide (approximately 1.1 to 1.2 equivalents) to the mixture while stirring at room temperature.

-

The reaction is exothermic and will generate hydrogen bromide (HBr), which should be neutralized by passing the evolved gas through a sodium hydroxide solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Upon completion, distill off the ethyl acetate under reduced pressure.

-

To the resulting residue, add water to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethyl acetate to obtain pale yellow crystals of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The structural elucidation of this compound is readily achieved through NMR spectroscopy. The expected chemical shifts are based on the analysis of structurally similar compounds.[5][6]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.55-7.60 | m | 2H | H-2, H-6 |

| Aromatic H | 7.40-7.45 | t | 1H | H-5 |

| Aromatic H | 7.10-7.15 | m | 1H | H-4 |

| -CH₂Br | 4.45 | s | 2H | Bromomethyl protons |

| -OCH₃ | 3.85 | s | 3H | Methoxy protons |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| C=O | 190.5 | Carbonyl carbon |

| Aromatic C-O | 159.9 | C-3 |

| Aromatic C-C(O) | 135.5 | C-1 |

| Aromatic CH | 129.9 | C-5 |

| Aromatic CH | 121.5 | C-6 |

| Aromatic CH | 114.5 | C-4 |

| Aromatic CH | 112.9 | C-2 |

| -OCH₃ | 55.5 | Methoxy carbon |

| -CH₂Br | 30.8 | Bromomethyl carbon |

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretching (aromatic ketone) |

| ~1580, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1260 | Strong | C-O-C stretching (asymmetric, aryl ether) |

| ~1030 | Strong | C-O-C stretching (symmetric, aryl ether) |

| ~680 | Strong | C-Br stretching |

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3]

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | ~50 | [M]⁺ (Molecular ion) |

| 135 | 100 | [M - CH₂Br]⁺ (Base peak) |

| 107 | ~30 | [C₇H₇O]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[7][8] One notable application is in the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring system.[7][8] This reaction is a cornerstone in the synthesis of 2-aminothiazoles, a scaffold present in numerous biologically active compounds.

Experimental Workflow for Hantzsch Thiazole Synthesis: The following diagram illustrates the general workflow for the synthesis of a 2-amino-4-(3-methoxyphenyl)thiazole derivative starting from this compound and thiourea.

Caption: Hantzsch Thiazole Synthesis Workflow.

Logical Relationship of Synthesis Steps: The following diagram outlines the logical progression of the synthesis of this compound and its subsequent use in a generic synthetic scheme.

Caption: Synthetic Utility of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science research. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic data. The outlined synthetic workflow for the Hantzsch thiazole synthesis exemplifies its utility as a key building block for the generation of molecular diversity. Proper handling and safety precautions are essential when working with this compound.

References

Technical Guide: Characterization of 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 2-Bromo-1-(3-methoxyphenyl)ethanone, a key intermediate in organic synthesis. This document compiles essential physical and spectral data, along with a detailed experimental protocol for its synthesis.

Core Compound Information

| Property | Data | Reference |

| Chemical Name | This compound | |

| Synonyms | 3'-Methoxyphenacyl bromide, m-Methoxyphenacyl bromide, 3-(Bromoacetyl)anisole | [1] |

| CAS Number | 5000-65-7 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 60-62 °C | |

| Appearance | White to off-white solid | |

| Storage | Store in a cool, dry place, away from light. |

Synthesis Protocol

The synthesis of this compound can be achieved via the bromination of 3-methoxyacetophenone. The following protocol is adapted from established methods for the bromination of substituted acetophenones.

Reaction:

Caption: Synthesis of this compound.

Materials:

-

3-Methoxyacetophenone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Ice

-

10% aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(3-methoxyphenyl)ethanone in chloroform in a round-bottom flask.

-

Cool the solution in an ice bath (0-5 °C) with constant stirring.

-

Slowly add a solution of bromine in chloroform dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The following table outlines the expected proton NMR chemical shifts for this compound, based on data from structurally similar compounds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.4 | m | 2H | Aromatic protons |

| ~7.2 - 7.0 | m | 2H | Aromatic protons |

| ~4.4 | s | 2H | -COCH₂Br |

| ~3.8 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The anticipated carbon-13 NMR chemical shifts are provided below, referenced against CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~160 | Aromatic C-O |

| ~135 | Aromatic C-C=O |

| ~130 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~113 | Aromatic C-H |

| ~55 | -OCH₃ |

| ~30 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1700 - 1680 | Strong | C=O (ketone) stretch |

| ~1600 - 1450 | Medium | Aromatic C=C stretch |

| ~1250 - 1000 | Strong | C-O (ether) stretch |

| ~700 - 600 | Strong | C-Br stretch |

Mass Spectrometry

The electron ionization mass spectrum of this compound would likely exhibit the following key fragments:

| m/z | Interpretation |

| 228/230 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 135 | [M - CH₂Br]⁺, loss of the bromomethyl group |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺, phenyl fragment |

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(3-methoxyphenyl)ethanone. This key chemical intermediate is of significant interest in synthetic organic chemistry and drug discovery. This document outlines the predicted ¹H and ¹³C NMR spectral data, provides a comprehensive experimental protocol for acquiring such spectra, and presents a logical workflow for the analysis process.

Introduction

This compound, a substituted α-bromoacetophenone, serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a brominated α-carbon and a methoxy-substituted aromatic ring, provides multiple reactive sites for further chemical transformations. Accurate structural elucidation and purity assessment are paramount in any synthetic endeavor, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide offers a thorough examination of its NMR spectral characteristics to aid researchers in its unambiguous identification.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and publicly accessible NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established empirical models and computational algorithms that are widely accepted in the field of chemical analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | ddd (J ≈ 7.7, 1.5, 1.1 Hz) | 1H | Ar-H |

| ~7.55 | t (J ≈ 2.1 Hz) | 1H | Ar-H |

| ~7.40 | t (J ≈ 7.9 Hz) | 1H | Ar-H |

| ~7.15 | ddd (J ≈ 8.3, 2.6, 0.9 Hz) | 1H | Ar-H |

| ~4.45 | s | 2H | -CH₂Br |

| ~3.85 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C=O |

| ~160.0 | Ar-C-OCH₃ |

| ~135.5 | Ar-C |

| ~130.0 | Ar-CH |

| ~121.5 | Ar-CH |

| ~120.5 | Ar-CH |

| ~113.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~31.0 | -CH₂Br |

Experimental Protocols for NMR Spectral Acquisition

The following section details a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents already contain TMS.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Acquisition Time: Typically around 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds.

-

Spectral Width: A spectral width of about 240 ppm, centered around 120 ppm.

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to confirm the structure of a molecule follows a logical progression. The diagram below illustrates this workflow, from the initial sample preparation to the final structural elucidation.

The Reactivity Profile of 2-Bromo-1-(3-methoxyphenyl)ethanone: A Technical Guide for Synthetic Chemists

An in-depth exploration of the synthesis, reactivity, and applications of a versatile building block in medicinal chemistry and organic synthesis.

Introduction

2-Bromo-1-(3-methoxyphenyl)ethanone, a substituted α-bromoacetophenone, is a key intermediate in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds with significant pharmacological activities. The presence of three reactive centers—the electrophilic α-carbon, the carbonyl group, and the methoxy-substituted aromatic ring—endows this molecule with a rich and versatile reactivity profile. This technical guide provides a comprehensive overview of the synthesis, key reactions, and physicochemical properties of this compound, aimed at researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound (CAS No: 5000-65-7) is presented below.[1][2][3][4] It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1][3][4] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 5000-65-7 | [1][2][3][4] |

| Appearance | Not explicitly stated for the 3-methoxy isomer, but related compounds are off-white to light grey solids. | |

| Boiling Point | No data available. | [5] |

| Melting Point | No data available. Related isomers have melting points in the range of 75-83°C. | [6][7] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | |

| Purity | Typically available at ≥95% purity. | [4] |

Safety Profile:

This compound is classified as a hazardous substance.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of 1-(3-methoxyphenyl)ethanone. This reaction is typically achieved using a brominating agent in a suitable solvent.

General Experimental Protocol: α-Bromination

A solution of 1-(3-methoxyphenyl)ethanone in a suitable solvent (e.g., chloroform, methanol, or a mixture of dichloromethane and methanol) is treated with a brominating agent.[7][8] Common brominating agents include elemental bromine or benzyltrimethylammonium tribromide. The reaction is often carried out at room temperature or with initial cooling. Upon completion, the reaction mixture is typically worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any acid byproducts, followed by extraction with an organic solvent. The product is then isolated after drying and removal of the solvent, and can be further purified by recrystallization or column chromatography.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. 5000-65-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-BROMO-1-(3-METHOXYPHENYL)ETHAN-1-ONE | CAS 5000-65-7 [matrix-fine-chemicals.com]

- 4. Synthonix, Inc > 5000-65-7 | this compound [synthonix.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. echemi.com [echemi.com]

- 7. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 8. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone, a key intermediate in the preparation of various pharmaceutical compounds. The primary and most direct synthetic route to this compound is the α-bromination of 3-methoxyacetophenone. This document details the prevalent starting materials, experimental protocols, and quantitative data associated with this transformation.

Core Synthesis Pathway: α-Bromination of 3-Methoxyacetophenone

The synthesis of this compound is most commonly achieved through the electrophilic substitution of a bromine atom at the α-carbon of the ketone in 3-methoxyacetophenone. This reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate.

The general transformation is as follows:

The selection of the brominating agent and solvent system can influence the reaction's efficiency, yield, and safety profile. Commonly employed brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

Starting Material

The primary starting material for this synthesis is 3-methoxyacetophenone .

| Compound Name | 3-Methoxyacetophenone |

| Synonyms | m-Methoxyacetophenone, 1-(3-Methoxyphenyl)ethanone |

| CAS Number | 586-37-8 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocols

Several methods have been reported for the α-bromination of 3-methoxyacetophenone. Below are detailed protocols adapted from the scientific literature.

This method is frequently cited due to the ease of handling of NBS compared to liquid bromine.[1]

Materials:

-

3-methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Ethyl acetate

-

Sodium hydroxide solution (for neutralization of HBr byproduct)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3-methoxyacetophenone in acetic acid.

-

Add N-Bromosuccinimide (NBS) to the solution. The molar ratio of 3-methoxyacetophenone to NBS is typically around 1:1.1 to 1:1.2.

-

Stir the mixture at room temperature for 3 to 4 hours. The reaction generates hydrogen bromide (HBr), which can be absorbed by a sodium hydroxide solution.

-

After the reaction is complete, remove the ethyl acetate under reduced pressure.

-

Add water to the remaining reaction mixture, which should cause the product to precipitate as a solid.

-

Filter the solid, dry it, and recrystallize from ethyl acetate to obtain the purified this compound as a pale yellow powder.[1]

This classic method utilizes liquid bromine and is often catalyzed by a Lewis acid.[2]

Materials:

-

3-methoxyacetophenone

-

Anhydrous ether

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Bromine (Br₂)

-

Water

-

Petroleum ether

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 3-methoxyacetophenone in anhydrous ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Cool the solution in an ice bath and introduce a catalytic amount of anhydrous aluminum chloride.

-

Add bromine dropwise from the dropping funnel while stirring, maintaining a slow addition rate.

-

After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The crude product remains as a solid mass. To purify, wash the solid with a mixture of water and petroleum ether.

-

Filter the crystals and wash them with the solvent mixture until a white product is obtained.

-

For higher purity, the crude product can be recrystallized from methanol.[2]

Quantitative Data Summary

The following table summarizes quantitative data from a representative synthesis protocol using NBS in acetic acid.[1]

| Parameter | Value |

| Starting Material | 3-methoxyacetophenone (150g) |

| Brominating Agent | N-Bromosuccinimide (NBS) (230g - 260g) |

| Solvent | Acetic acid (200g - 230g) |

| Reaction Time | 3 - 4 hours |

| Reaction Temperature | Room Temperature |

| Product Yield | 75.6% - 80.9% |

| Product Melting Point | 64 - 66 °C |

| Product Purity (HPLC) | 99.1% - 99.2% |

Safety Considerations

-

Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Hydrogen bromide gas is a toxic and corrosive byproduct of the reaction. Ensure it is properly trapped or neutralized.

-

The reaction can be exothermic. Proper temperature control is essential, especially when using liquid bromine.

This guide provides a foundational understanding for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

physical and chemical properties of 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-methoxyphenyl)ethanone is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a bromo-substituted acyl group attached to a methoxy-substituted phenyl ring, provides a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, along with detailed experimental protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While specific experimental values for the 3-methoxy isomer are not consistently available in the literature, data for the closely related 4-methoxy isomer is included for comparative purposes.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 5000-65-7 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Off-white solid (Predicted) | [2] |

| Melting Point | Data not available for 3-methoxy isomer. (4-methoxy isomer: 48.00 °C) | N/A |

| Boiling Point | Data not available for 3-methoxy isomer. (4-methoxy isomer: 282.50 °C) | N/A |

| Density | Data not available for 3-methoxy isomer. (4-methoxy isomer: 1.5060 g/cm³) | N/A |

| Solubility | Likely soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is a key identifier for this compound.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone. Below is a representative protocol for the synthesis of this compound from 3-methoxyacetophenone.

Materials:

-

3-Methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyacetophenone in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Role in Drug Development and Medicinal Chemistry

α-Bromoacetophenones, including this compound, are recognized as important building blocks in pharmaceutical synthesis.[3] The presence of the reactive α-bromo ketone moiety allows for a variety of chemical transformations, making it a key precursor for the synthesis of diverse heterocyclic compounds, which are prevalent in many therapeutic agents.[3]

While specific signaling pathways directly involving this compound are not extensively documented, its structural analogs have shown biological activities. For instance, a related compound, 2-Bromo-1-(2-methoxyphenyl)ethanone, has been identified as an irreversible inhibitor of MurA, an enzyme involved in bacterial cell wall synthesis, suggesting potential antibacterial applications.[4] This indicates that compounds of this class can act as electrophiles, forming covalent bonds with nucleophilic residues in enzyme active sites.

Logical Relationship in Drug Discovery

Caption: Role of the compound in a drug discovery workflow.

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1]

-

UN Number: 3261[1]

-

Class: 8[1]

-

Packing Group: II[1]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. While a comprehensive dataset for all its physical properties is still being established, its synthetic utility is well-recognized. Further research into its biological activities and potential therapeutic applications is warranted and could lead to the discovery of novel drug candidates. The protocols and data presented in this guide are intended to support such research endeavors.

References

An In-depth Technical Guide to 2-Bromo-1-(3-methoxyphenyl)ethanone: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3-methoxyphenyl)ethanone, also known as 3'-methoxyphenacyl bromide, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its history, discovery, and detailed synthetic methodologies. Quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and logical relationships.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily identifiable in early chemical literature, its synthesis and existence are a logical extension of the well-established chemistry of phenacyl bromides. The parent compound, phenacyl bromide, was first reported in 1871. The foundational methods for the α-bromination of acetophenones were developed throughout the late 19th and early 20th centuries.

The synthesis of this compound relies on the bromination of 3-methoxyacetophenone. This precursor, in turn, can be synthesized through various classical organic reactions. A modern patented method, for example, describes a multi-step synthesis starting from 1-phenylethanone, involving nitration, reduction, diazotization, hydrolysis, methylation, and finally bromination[1]. This illustrates the compound's place within the broader framework of aromatic chemistry.

Historically, the primary interest in compounds like this compound has been its utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a ketone group, allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the construction of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5000-65-7 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | 215.8°C (rough estimate) | [3] |

| Appearance | White to slightly yellow-green crystalline powder | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the α-bromination of 3-methoxyacetophenone. Various brominating agents and reaction conditions have been employed to achieve this transformation.

General Synthesis Pathway

The overall transformation can be visualized as a two-step process starting from commercially available materials.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent, a common and relatively safe alternative to liquid bromine.

Procedure:

-

In a suitable reaction vessel, dissolve 3-methoxyacetophenone in ethyl acetate.

-

Add N-Bromosuccinimide (NBS) to the solution. The mass ratio of NBS to 3-methoxyacetophenone is typically in the range of 1.5:1 to 1.7:1[1].

-

Allow the reaction to proceed at room temperature for 3-4 hours with stirring[1].

-

During the reaction, hydrogen bromide (HBr) is produced. This is typically neutralized by the continuous addition of an alkaline solution, such as sodium hydroxide solution[1].

-

Upon completion of the reaction (monitored by TLC or other suitable analytical methods), the ethyl acetate is removed by distillation.

-

Water is added to the remaining residue, which should cause the product to precipitate as a solid.

-

The solid product is collected by filtration and dried.

-

Recrystallization from ethyl acetate can be performed to yield the purified this compound as a pale yellow powder[1].

Quantitative Data from a Representative Synthesis:

| Reactant | Molar Equivalent | Yield | Purity (HPLC) | Melting Point | Reference |

| 3-methoxyacetophenone | 1.0 | 80.9% | 99.2% | 64-66 °C | [1] |

| N-Bromosuccinimide | 1.15 | [1] |

Experimental Protocol: Bromination with Bromine

This classical method employs liquid bromine as the brominating agent.

Procedure:

-

Dissolve 3-methoxyacetophenone in chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in chloroform to the cooled solution with stirring.

-

Maintain the reaction at 0°C for 3 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization.

Quantitative Data from a Representative Synthesis:

| Reactant | Molar Equivalent | Yield | Reference |

| 3-methoxyacetophenone | 1.0 | 88% | [3] |

| Bromine | 1.0 | [3] |

Multi-step Synthesis from 1-Phenylethanone

A more complex, multi-step synthesis route has been developed, which may be advantageous for large-scale production where the cost of starting materials is a critical factor.

Caption: Multi-step synthesis of this compound from 1-Phenylethanone.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive sites: the electrophilic carbon of the carbonyl group and the electrophilic carbon attached to the bromine atom.

Role in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of heterocyclic compounds. The α-bromoketone moiety is a classic precursor for the formation of thiazoles, imidazoles, and other ring systems through condensation reactions with appropriate nucleophiles.

Use as an Alkylating Agent

As an alkylating agent, this compound has been used to stabilize the active metabolite of clopidogrel in human plasma for analytical purposes[3]. It has also been employed in the derivatization of active metabolites in blood to ensure their stability during sample processing and storage[3].

Conclusion

This compound, while lacking a dramatic discovery story, represents a cornerstone intermediate in modern organic synthesis. Its straightforward preparation from readily available starting materials and its versatile reactivity have cemented its importance in the development of new chemical entities. The detailed synthetic protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating further innovation and application of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of compounds in medicinal chemistry and drug development.[1][2] They serve as precursors for flavonoids and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] This document provides a detailed protocol for the synthesis of chalcones starting from 2-Bromo-1-(3-methoxyphenyl)ethanone. Due to the nature of the α-bromo ketone starting material, a direct base-catalyzed condensation is not feasible. Therefore, a robust two-step synthesis via the Wittig reaction is described. This method offers high yields and excellent control over the final product structure.[6] These application notes are intended to guide researchers in the synthesis and potential applications of novel chalcone derivatives.

Introduction to Chalcone Synthesis via Wittig Reaction

The standard method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[7] However, when the starting material is an α-halo ketone like this compound, the α-carbon is electrophilic, precluding the formation of the necessary enolate nucleophile.

The Wittig reaction provides a powerful and reliable alternative for forming the requisite carbon-carbon double bond.[6][8] This methodology involves two key stages:

-

Formation of a Phosphonium Salt: The α-bromo ketone undergoes a nucleophilic substitution (SN2) reaction with triphenylphosphine to form a stable phosphonium salt.[9][10]

-

Generation of the Ylide and Reaction with an Aldehyde: The phosphonium salt is deprotonated by a base to form a phosphorus ylide (a Wittig reagent). This nucleophilic ylide then reacts with an aromatic aldehyde to yield the target chalcone and triphenylphosphine oxide as a byproduct.[11]

This approach is highly efficient and avoids the side reactions often associated with base-catalyzed condensations of substituted ketones.[8]

Potential Applications in Drug Development

Chalcones are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities.[2] The 3-methoxyphenyl moiety, in particular, is a common feature in many pharmacologically active compounds. Chalcones derived from this scaffold are of significant interest for therapeutic development.

-

Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[12] They can induce apoptosis and inhibit cell proliferation through various mechanisms.

-

Anti-inflammatory Properties: Chalcones are known to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders.[13]

-

Antioxidant Effects: The α,β-unsaturated ketone system can interact with and neutralize reactive oxygen species, making these compounds valuable as antioxidants.[13][14]

-

Monoamine Oxidase (MAO) Inhibition: Methoxy-substituted chalcones have been specifically identified as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative diseases like Parkinson's disease.[15]

The synthesis protocol provided below allows for the creation of a library of novel chalcone derivatives by varying the aromatic aldehyde in the Wittig reaction, enabling extensive structure-activity relationship (SAR) studies.

Experimental Workflow

The overall synthetic strategy is a two-step process starting from the commercially available this compound.

Caption: Two-step synthesis of chalcones via phosphonium salt formation and Wittig reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2-(3-methoxyphenyl)-2-oxoethyl)triphenylphosphonium bromide (Phosphonium Salt Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Add toluene (approx. 5 mL per 1 mmol of the bromo-ketone). To this suspension, add triphenylphosphine (1.1 eq).

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromo-ketone spot disappears (typically 4-6 hours).

-

Isolation of Product: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the precipitate with cold diethyl ether (2 x 20 mL) to remove any unreacted triphenylphosphine.

-

Drying: Dry the resulting white solid under vacuum to yield the pure (2-(3-methoxyphenyl)-2-oxoethyl)triphenylphosphonium bromide. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of Chalcones via Wittig Reaction

This protocol is adapted from an improved, high-yield procedure.[6][16]

-

Reactant Preparation: In a 100 mL round-bottom flask, suspend the (2-(3-methoxyphenyl)-2-oxoethyl)triphenylphosphonium bromide (1.5 eq) in distilled water (approx. 5 mL per 1 mmol of aldehyde).

-

Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.0 eq) to the suspension.

-

Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate) until the aldehyde is consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

-

Purification: Combine the organic layers. To remove the triphenylphosphine oxide byproduct, pass the combined organic solution through a short plug of silica gel, eluting with DCM.

-

Final Isolation: Collect the eluent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the purified chalcone product.

-

Characterization: Confirm the structure and purity of the final chalcone using 1H NMR, 13C NMR, and mass spectrometry. Determine the melting point for solid products.

Data Presentation: Representative Chalcone Derivatives

The following table summarizes representative data for chalcones synthesized using the described Wittig protocol. Yields are typically high, and the products are obtained with excellent purity after simple filtration through a silica plug.[6]

| Product No. | Ar Group (from Aldehyde) | Product Name | Yield (%) | M.p. (°C) | Appearance |

| 1 | Phenyl | 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one | ~95% | 75-77 | Pale yellow solid |

| 2 | 4-Chlorophenyl | 3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | ~92% | 101-103 | White solid |

| 3 | 4-Methoxyphenyl | 1,3-bis(3-methoxyphenyl)prop-2-en-1-one | ~96% | 88-90 | Yellow solid |

| 4 | 4-Nitrophenyl | 1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~90% | 145-147 | Bright yellow solid |

| 5 | 2-Naphthyl | 1-(3-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | ~93% | 110-112 | Off-white solid |

Note: The data presented are representative examples based on typical outcomes of the Wittig reaction for chalcone synthesis and may vary based on specific reaction conditions and the scale of the synthesis.

Signaling Pathway Visualization

Chalcones exert their biological effects by modulating various cellular signaling pathways. For instance, in inflammation, certain chalcones are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammatory responses.

Caption: Inhibition of the NF-κB inflammatory signaling pathway by chalcone derivatives.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Solvent-Free Stereoselective Synthesis of Chalcones via Wittig Reaction of Arsonium Ylide by Grinding | Scientific.Net [scientific.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Bromo-1-(3-methoxyphenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Bromo-1-(3-methoxyphenyl)ethanone as a versatile starting material for the synthesis of various biologically active heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel thiazole, imidazole, and pyrimidine derivatives.

Introduction

This compound is a key building block in organic synthesis, particularly for the construction of heterocyclic ring systems. Its α-haloketone functionality provides two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, making it an ideal precursor for cyclocondensation reactions. The presence of the 3-methoxyphenyl group offers a scaffold that can be further functionalized, allowing for the exploration of structure-activity relationships in drug discovery programs. Heterocyclic compounds derived from this starting material have shown potential as anticancer, antimicrobial, and antifungal agents.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives from α-haloketones and a thioamide-containing reactant.

Application: Synthesis of 2-Amino-4-(3-methoxyphenyl)thiazole